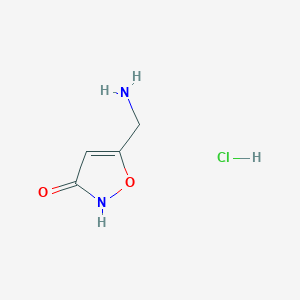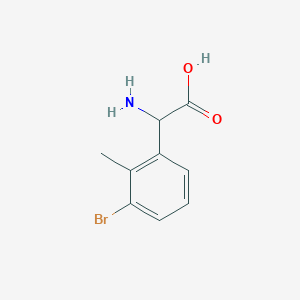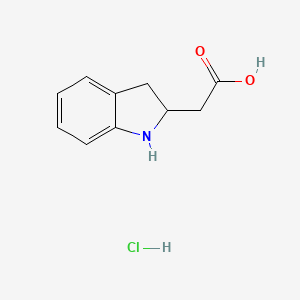
tert-butyl 2-(azidomethyl)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-(azidomethyl)azetidine-1-carboxylate (TBAM) is an organic compound with a wide range of applications in the scientific and medical fields. TBAM is a versatile reagent used for a variety of chemical reactions, including the synthesis of nitrogen-containing compounds, the formation of aldehydes, and the generation of highly reactive azides. TBAM has also been used in the synthesis of drugs and other biologically active compounds. In addition, TBAM has been used in the study of enzyme-catalyzed reactions, as well as in the study of the mechanism of action of certain drugs.
科学的研究の応用
Tert-butyl 2-(azidomethyl)azetidine-1-carboxylate is widely used in scientific research due to its versatility and reactivity. It has been used in the synthesis of nitrogen-containing compounds, such as amino acids, and in the formation of aldehydes. tert-butyl 2-(azidomethyl)azetidine-1-carboxylate has also been used in the study of enzyme-catalyzed reactions, as well as in the study of the mechanism of action of certain drugs. In addition, tert-butyl 2-(azidomethyl)azetidine-1-carboxylate has been used in the synthesis of drugs and other biologically active compounds.
作用機序
The mechanism of action of tert-butyl 2-(azidomethyl)azetidine-1-carboxylate is not fully understood. However, it is believed that the azide group of tert-butyl 2-(azidomethyl)azetidine-1-carboxylate reacts with the substrate, resulting in the formation of a nitrogen-containing compound. This reaction is believed to be catalyzed by enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 2-(azidomethyl)azetidine-1-carboxylate are not fully understood. However, it is believed that tert-butyl 2-(azidomethyl)azetidine-1-carboxylate may be involved in the metabolism of certain drugs and other compounds, as well as in the synthesis of nitrogen-containing compounds. In addition, tert-butyl 2-(azidomethyl)azetidine-1-carboxylate may be involved in the formation of aldehydes, which are important intermediates in the synthesis of drugs and other biologically active compounds.
実験室実験の利点と制限
The advantages of using tert-butyl 2-(azidomethyl)azetidine-1-carboxylate in laboratory experiments include its versatility, reactivity, and availability. tert-butyl 2-(azidomethyl)azetidine-1-carboxylate is a relatively inexpensive reagent and is widely available. Additionally, tert-butyl 2-(azidomethyl)azetidine-1-carboxylate can be used in a variety of reactions, including the synthesis of nitrogen-containing compounds, the formation of aldehydes, and the generation of highly reactive azides. The main limitation of tert-butyl 2-(azidomethyl)azetidine-1-carboxylate is that it is a highly reactive compound and must be handled with care.
将来の方向性
The future of tert-butyl 2-(azidomethyl)azetidine-1-carboxylate is promising, as it has a wide range of applications in the scientific and medical fields. tert-butyl 2-(azidomethyl)azetidine-1-carboxylate can be used in the synthesis of drugs and other biologically active compounds, as well as in the study of enzyme-catalyzed reactions. Additionally, tert-butyl 2-(azidomethyl)azetidine-1-carboxylate can be used in the formation of aldehydes, which can be used in the synthesis of drugs and other biologically active compounds. Furthermore, tert-butyl 2-(azidomethyl)azetidine-1-carboxylate can be used in the study of the mechanism of action of certain drugs. Finally, tert-butyl 2-(azidomethyl)azetidine-1-carboxylate can be used in the synthesis of nitrogen-containing compounds, which can be used in the synthesis of drugs and other biologically active compounds.
合成法
Tert-butyl 2-(azidomethyl)azetidine-1-carboxylate can be synthesized by a variety of methods, including the reaction of tert-butyl bromide with sodium azide, the reaction of tert-butyl chloride with sodium azide, and the reaction of tert-butyl alcohol with sodium azide. In all of these reactions, a tert-butyl group is introduced to the azide, resulting in the formation of tert-butyl 2-(azidomethyl)azetidine-1-carboxylate.
特性
IUPAC Name |
tert-butyl 2-(azidomethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)13-5-4-7(13)6-11-12-10/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARSVBFAHRUQEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(azidomethyl)azetidine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


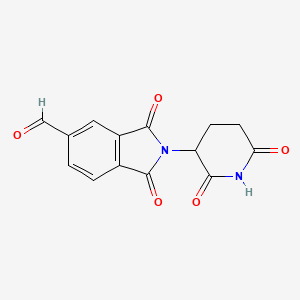
![2-[2-(carboxymethyl)adamantan-2-yl]acetic acid](/img/structure/B6617601.png)
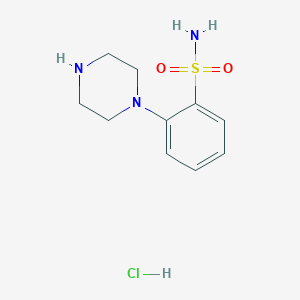
![7-chloro-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6617611.png)
![[3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B6617621.png)
![(2R)-2-({3-[({4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl}methyl)amino]phenyl}formamido)pentanedioic acid](/img/structure/B6617637.png)
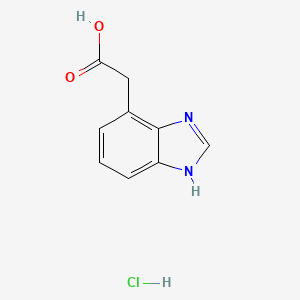
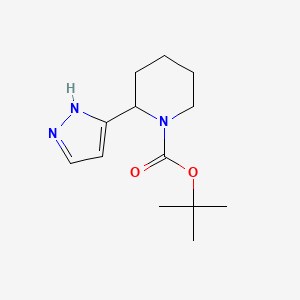
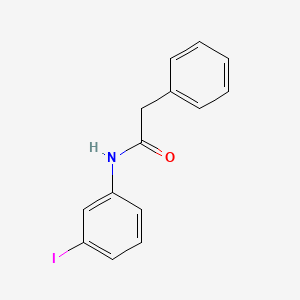
![Ethenetricarbonitrile, [4-(phenylamino)phenyl]-](/img/structure/B6617674.png)
